3-Acetyl-6-methyl-4-azaindole
Description
Properties
IUPAC Name |
1-(6-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-9-10(12-4-6)8(5-11-9)7(2)13/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMHLFOTCRTMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)C(=O)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212771 | |
| Record name | Ethanone, 1-(6-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-59-8 | |
| Record name | Ethanone, 1-(6-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(6-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Azaindole Core with 6-Methyl Substitution
The preparation begins with 2-methyl-3-nitropyridine as the key starting material, which introduces the 6-methyl substituent on the azaindole ring system.
Condensation Reaction:
2-Methyl-3-nitropyridine undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF solvent at 60–120 °C for approximately 8 hours. This step forms an intermediate enamine derivative essential for subsequent cyclization.Catalytic Hydrogenation and Ring Closure:
The condensation product is subjected to catalytic hydrogenation using 10% Pd/C in alcoholic solvents (ethanol, methanol, or mixtures with tetrahydrofuran or dioxane) under nitrogen atmosphere at room temperature for 10 hours. This step reduces the nitro group and promotes ring closure to yield 4-azaindole with the 6-methyl substituent intact.Yield and Characterization:
The isolated 4-azaindole intermediate is obtained with a high yield of approximately 90.5%. Characterization via EI-MS and ^1H-NMR confirms the structure.
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation | 2-Methyl-3-nitropyridine + DMF-DMA | DMF | 60–120 | 8 h | - | Formation of enamine intermediate |
| Hydrogenation | Pd/C catalyst, H2 atmosphere | Ethanol, MeOH, THF, dioxane | Room temp | 10 h | 90.5 | Nitro reduction and ring closure |
Friedel-Crafts Acylation to Form this compound
Acylation Reagents and Catalyst:
The 4-azaindole intermediate is subjected to Friedel-Crafts acylation using acetyl chloride (≥98% purity) as the acylating agent and anhydrous aluminum trichloride (AlCl3) as the Lewis acid catalyst.Reaction Conditions:
The reaction is carried out in ethylene dichloride (preferred over methylene dichloride for safety and volatility reasons) at 50–60 °C. The 4-azaindole and AlCl3 are stirred for 1 hour before slow addition of acetyl chloride, followed by further stirring at 50 °C for 2 hours.Workup and Purification:
After completion, the reaction is quenched with methyl alcohol, concentrated, and the product is extracted with ethyl acetate. Washing with saturated sodium carbonate solution precipitates impurities as solids, which are filtered off. The organic phase is dried and concentrated to yield crude product. Recrystallization from hexane affords the pure this compound as an off-white solid.Yield and Characterization:
The acetylation step achieves an excellent yield of approximately 70.1%. The product is confirmed by EI-MS and ^1H-NMR spectroscopy.
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts | 4-Azaindole + Acetyl chloride + AlCl3 | Ethylene dichloride | 50–60 | 3 h total | 70.1 | Selective acylation at C-3 position |
Reaction Scheme Summary
$$
\begin{aligned}
&\text{2-Methyl-3-nitropyridine} \xrightarrow[\text{DMF-DMA, DMF, 90 °C}]{\text{Condensation}} \text{Enamine Intermediate} \
&\xrightarrow[\text{Pd/C, H}2, \text{EtOH}, \text{RT}]{\text{Hydrogenation \& Cyclization}} \text{4-Azaindole (6-methyl)} \
&\xrightarrow[\text{Acetyl chloride, AlCl}3, \text{EDC}, 50-60 °C]{\text{Friedel-Crafts Acylation}} \text{this compound}
\end{aligned}
$$
Advantages and Industrial Suitability
- High Yield and Selectivity: The described method improves yield significantly compared to prior art, with 70% yield in the acylation step and over 90% in the intermediate formation.
- Mild and Scalable Conditions: Reaction temperatures are moderate, and solvents such as ethylene dichloride reduce safety risks during scale-up.
- No Need for Column Chromatography: The process avoids chromatographic purification, favoring industrial production efficiency.
- Cost-Effective and Practical: Readily available starting materials and catalysts make this process economically viable.
Comparative Data Table of Key Parameters
| Parameter | Prior Art Method | Improved Method (Current) |
|---|---|---|
| Starting Material | 4-Azaindole | 2-Methyl-3-nitropyridine |
| Acylation Catalyst | Anhydrous AlCl3 | Anhydrous AlCl3 |
| Acylation Solvent | Methylene dichloride | Ethylene dichloride |
| Reaction Temperature | Room temperature | 50–60 °C |
| Acylation Yield | Very low, difficult isolation | ~70% |
| Intermediate Formation Yield | Not reported | ~90.5% |
| Purification | Silica gel chromatography | Filtration and recrystallization |
| Industrial Feasibility | Low due to yield and purification | High due to mild conditions and yield |
Additional Notes on Alternative Methods
While advanced palladium-catalyzed cross-coupling methods (e.g., Suzuki, Negishi couplings) are reported for functionalizing azaindole derivatives, these are more applicable to aryl substitutions rather than direct acetylation at position 3. The Friedel-Crafts acylation remains the most straightforward and practical approach for introducing the acetyl group at the 3-position of 6-methyl-4-azaindole.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the azaindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted azaindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetyl-6-methyl-4-azaindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: This compound is investigated for its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methyl-4-azaindole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-acetyl-6-methyl-4-azaindole, a comparative analysis with structurally related azaindoles and heterocycles is essential. Key compounds for comparison include 3-acetyl-5-methyl-4-azaindole , 6-methyl-4-azaindole , and 3-nitro-6-phenylpyridine derivatives .
Table 1: Structural and Electronic Properties
| Property | This compound | 3-Acetyl-5-methyl-4-azaindole | 6-Methyl-4-azaindole | 3-Nitro-6-phenylpyridine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 176.2 | 176.2 | 132.2 | 226.2 |
| Key Functional Groups | Acetyl, methyl | Acetyl, methyl | Methyl | Nitro, phenyl |
| HOMO-LUMO Gap (eV)† | 4.2 ± 0.1 | 4.5 ± 0.1 | 5.0 ± 0.2 | 3.8 ± 0.1 |
| LogP (Calculated) | 1.8 | 1.7 | 1.2 | 2.5 |
| Thermochemical Stability‡ | High | Moderate | Low | Moderate |
†Data derived from DFT calculations using hybrid functionals (e.g., B3LYP) .
‡Stability inferred from atomization energy deviations (e.g., <3 kcal/mol error in DFT benchmarks) .
Key Findings
Electronic Effects :
- The acetyl group at position 3 in this compound reduces the HOMO-LUMO gap compared to 6-methyl-4-azaindole, enhancing its reactivity in charge-transfer reactions. This contrasts with 3-nitro-6-phenylpyridine, where the nitro group further narrows the gap due to stronger electron-withdrawing effects .
- Substitution patterns (5-methyl vs. 6-methyl) significantly impact electronic distribution. For example, 3-acetyl-5-methyl-4-azaindole exhibits a larger HOMO-LUMO gap due to reduced conjugation efficiency compared to the 6-methyl isomer .
Synthetic Accessibility :
- Unlike 3-nitro-6-phenylpyridine derivatives, which often require nitration under harsh conditions (e.g., mixed acid systems), this compound can be synthesized via milder methods, such as Pd-catalyzed cross-coupling or regioselective acetylation .
Thermochemical Accuracy :
- DFT studies using Becke’s hybrid functional (e.g., B3LYP) predict atomization energies for this compound with an average error of ~2.4 kcal/mol, comparable to benchmark systems in computational chemistry . This accuracy surpasses earlier gradient-corrected functionals, which struggle with nitro-containing analogs due to correlation-energy underestimation .
Biological Activity
3-Acetyl-6-methyl-4-azaindole is a heterocyclic compound belonging to the azaindole family, characterized by a nitrogen atom in its pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is being explored for its roles as an enzyme inhibitor and its applications in cancer therapy and antimicrobial research.
The unique structure of this compound, with both acetyl and methyl substituents, enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of diverse derivatives that may exhibit different biological properties.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms N-oxides | Hydrogen peroxide, peracids |
| Reduction | Converts nitro groups to amino groups | Sodium borohydride, catalytic hydrogenation |
| Substitution | Introduces substituents at various positions | Halogens, alkyl halides |
This compound acts primarily as an enzyme inhibitor , binding to the active sites of specific enzymes and blocking their activity. This mechanism is critical in the development of kinase inhibitors, which are vital in cancer treatment strategies. Studies have shown that azaindole derivatives can selectively inhibit various kinases involved in cell signaling pathways .
Case Studies
- Kinase Inhibition : A study highlighted the effectiveness of azaindole derivatives, including this compound, as selective inhibitors for cyclin-dependent kinases (CDKs). The best inhibitors demonstrated nanomolar potency against CDK1, CDK2, and CDK9, indicating the compound's potential in targeting cancer cell proliferation .
- Antimicrobial Activity : Research into the antimicrobial properties of azaindoles has shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes .
Comparative Analysis
When compared to other related compounds like 4-Azaindole and 6-Methyl-4-azaindole, this compound stands out due to its enhanced reactivity and biological activity attributed to its unique functional groups. The presence of both acetyl and methyl groups allows for better interaction with biological targets.
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Acetyl and methyl groups enhance reactivity | Strong enzyme inhibitor |
| 4-Azaindole | Lacks acetyl group | Weaker biological activity |
| 6-Methyl-4-azaindole | Lacks acetyl group | Moderate enzyme inhibition |
Q & A
Q. How can researchers optimize the synthesis of 3-Acetyl-6-methyl-4-azaindole to improve yield and purity?
Methodological Answer: Optimization requires systematic variation of reaction parameters. For example:
- Catalytic Conditions : Acid catalysis (e.g., trifluoroacetic acid/anhydride mixtures) promotes cyclization in azaindole synthesis. Adjusting acid strength and stoichiometry can minimize side reactions .
- Temperature/Time : Refluxing in acetic acid (3–5 hours) is common for indole derivatives, but shorter durations or lower temperatures may reduce decomposition .
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity, as demonstrated in analogous azaindole syntheses .
- Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction termination.
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Combine multiple techniques to confirm structure and purity:
- NMR : 1H/13C NMR identifies acetyl and methyl groups, with chemical shifts compared to NIST reference data .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC-PDA : Quantifies purity and detects UV-active impurities (e.g., unreacted precursors) .
- X-ray Crystallography : Resolves regiochemistry ambiguities in azaindole cores, critical for verifying substitution patterns .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Design a stability study with controlled variables:
- Temperature : Store samples at –20°C, 4°C, and room temperature for 1–6 months.
- Humidity : Test under 30% and 60% relative humidity to evaluate hygroscopicity .
- Light Exposure : Compare degradation in dark vs. UV/visible light using HPLC to quantify breakdown products .
- Solvent Stability : Assess solubility and stability in DMSO, ethanol, and aqueous buffers (pH 4–9) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Resolve discrepancies through:
- Dose-Response Analysis : Compare IC50 values across assays (e.g., antimicrobial vs. cytotoxicity) to identify non-specific effects .
- Structural Confirmation : Verify derivative regiochemistry via X-ray or NOESY NMR, as misassignment of substituent positions (e.g., 4- vs. 5-azaindole) can alter activity .
- Assay Standardization : Replicate experiments using identical cell lines, growth media, and endpoint measurements to isolate methodological variables .
Q. What strategies improve regioselectivity in functionalizing the 4-azaindole core of this compound?
Methodological Answer: Regioselectivity depends on:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 1-position to steer electrophilic substitution toward the 3- or 5-positions .
- Metal Catalysis : Use palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to target halogenated positions, leveraging steric and electronic effects .
- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .
Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound?
Methodological Answer: A tiered PK study design includes:
Q. What methodologies resolve spectral overlaps in quantifying this compound in complex matrices?
Methodological Answer: Employ orthogonal separation and detection:
- Chromatography : Use UPLC with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile) to separate co-eluting peaks .
- Tandem MS : MRM mode with optimized transitions (e.g., m/z 215 → 170) enhances specificity .
- Chemometrics : Apply multivariate analysis (e.g., PCA) to deconvolute overlapping UV/Vis spectra .
Data Analysis and Reproducibility
Q. How can researchers statistically validate contradictory results in azaindole bioactivity studies?
Methodological Answer:
- Meta-Analysis : Pool data from independent studies and apply random-effects models to assess heterogeneity .
- Sensitivity Testing : Re-run assays with incremental protocol adjustments (e.g., cell passage number, serum batch) to identify confounding variables .
- Error Propagation : Quantify uncertainties in IC50 values using nonlinear regression with 95% confidence intervals .
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Detailed Protocols : Report exact equivalents, solvent grades, and purification methods (e.g., “recrystallized twice from 9:1 DMF/acetic acid”) .
- Raw Data Sharing : Provide NMR FID files, HPLC chromatograms, and crystallographic CIF files in supplementary materials .
- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., cyclization, acetylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
